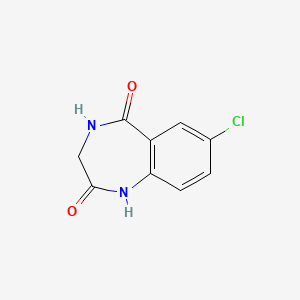

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

説明

特性

IUPAC Name |

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAONSMGNHXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317734 | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-39-9 | |

| Record name | 5177-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Optimized Synthetic Pathways for 7-Chloro-1,4-Benzodiazepine-2,5-Dione: A Process Chemistry Perspective

Executive Summary

The 1,4-benzodiazepine-2,5-dione scaffold represents a critical structural motif in medicinal chemistry, distinct from the classic 1,4-benzodiazepine-2-ones (e.g., diazepam) due to the presence of a second carbonyl at the C5 position. This saturation at C5 alters the electronic landscape and hydrogen bond donor/acceptor profile, making it a valuable precursor for peptidomimetics and novel CNS-active agents.

This guide details the synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (Target Molecule). Unlike academic reviews that list exhaustive but impractical methods, this whitepaper focuses on the Isatoic Anhydride Route . This pathway is selected for its scalability, atom economy, and avoidance of hazardous coupling reagents typical in peptide synthesis.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must first deconstruct the target. The 1,4-benzodiazepine-2,5-dione ring system can be viewed as a cyclic dipeptide formed between an anthranilic acid derivative and an

Strategic Disconnection:

-

C5-N4 Bond: Amide bond formation.

-

C2-N1 Bond: Amide bond formation.

Precursors:

-

Fragment A: 5-Chloroisatoic anhydride.[1][2] This is a "masked" form of 2-amino-5-chlorobenzoic acid. It is preferred over the free acid because the anhydride moiety activates the carbonyl for nucleophilic attack while simultaneously protecting the amine, preventing self-polymerization.

-

Fragment B: Glycine.[1][2][3][4][5] The simplest amino acid, providing the two carbons required to complete the seven-membered ring.

Figure 1: Retrosynthetic logic flow utilizing the anhydride activation strategy.

Detailed Experimental Protocol

This protocol utilizes a two-stage, one-pot approach (or modified two-step) to maximize yield and minimize isolation losses.[1]

Phase 1: Ring Opening (Amidation)

Objective: React 5-chloroisatoic anhydride with glycine to form the open-chain anthraniloylglycine intermediate.[1]

-

Reagents:

-

Mechanism: The amine of glycine attacks the carbonyl at position 4 of the anhydride.[1] This triggers ring opening and the release of CO₂, driving the reaction forward irreversibly.

Phase 2: Cyclodehydration

Objective: Close the seven-membered ring by forming the second amide bond.[1]

-

Conditions: Reflux (approx. 118°C).

-

Mechanism: Thermal dehydration.[1] Acetic acid acts as both solvent and acid catalyst to promote the attack of the aniline nitrogen onto the glycine carboxylic acid (or ester, if used).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chloroisatoic anhydride (10.0 g, 50.6 mmol) and glycine (4.55 g, 60.7 mmol) in DMSO (40 mL) .

-

Activation: Add Triethylamine (7.5 mL) dropwise.

-

Observation: Evolution of CO₂ gas will be observed.[1] Ensure adequate venting.

-

-

Reaction (Phase 1): Heat the mixture to 60–70°C for 2–3 hours.

-

Checkpoint: Monitor by TLC or HPLC. The disappearance of the anhydride peak indicates conversion to the N-(2-amino-5-chlorobenzoyl)glycine intermediate.

-

-

Solvent Swap/Acidification:

-

Option A (Isolation): Pour into ice water, acidify to pH 4 to precipitate the intermediate, filter, and dry. Then resuspend in glacial acetic acid.

-

Option B (Direct): If DMSO volume is low, add Glacial Acetic Acid (80 mL) directly to the reaction mixture. (Caution: Exothermic reaction with residual TEA).[1]

-

-

Cyclization (Phase 2): Heat the acetic acid mixture to reflux for 4–6 hours.

-

Critical Control: The temperature must be high enough to drive off water (dehydration).

-

-

Workup: Cool the mixture to room temperature. The product often crystallizes directly from the cooling acetic acid.

-

Purification:

Process Logic & Troubleshooting

The following table summarizes common failure modes and scientific correctives based on field experience.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation in Phase 1.[1] | Ensure CO₂ evolution has ceased before proceeding to high heat.[1] Use a slight excess of Glycine.[1] |

| Dark/Tar Product | Oxidative polymerization of the aniline moiety.[1] | Perform the reaction under an inert atmosphere (Nitrogen or Argon). |

| Incomplete Cyclization | Temperature too low or water retention.[1] | Ensure vigorous reflux in Glacial AcOH. In stubborn cases, add a Dean-Stark trap (using Toluene/AcOH mix) to physically remove water. |

| Solubility Issues | Glycine is zwitterionic and insoluble in non-polar solvents.[1] | Use DMSO or DMF for the first step. Do not use Toluene or DCM until the intermediate is formed. |

Mechanistic Pathway Visualization

Understanding the electron flow is vital for troubleshooting impurities.

Figure 2: Step-wise mechanistic flow from anhydride opening to dione formation.

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

-

Physical State: White to pale yellow crystalline solid.[1]

-

Melting Point: Typically high (>250°C, often dec.).[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

- 10.4–10.6 ppm (s, 1H, NH-1): Amide proton.[1]

- 8.6–8.8 ppm (t/br s, 1H, NH-4): Amide proton.

- 7.6–7.2 ppm (m, 3H, Ar-H): Aromatic protons (pattern depends on 7-Cl substitution).

- 3.8–4.0 ppm (d, 2H, H-3): Methylene protons.[1] Note: If the ring is conformationally mobile, this may appear as a singlet; if rigid, an AB system.

-

Mass Spectrometry (ESI):

References

-

Sternbach, L. H., et al. (1962).[1] Quinazolines and 1,4-Benzodiazepines.[1][7][8][9][10] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[1] The Journal of Organic Chemistry. (Foundational chemistry for BZD synthesis).[1]

-

Mohiuddin, G., et al. (1986). A Versatile Synthesis of 1,4-Benzodiazepine-2,5-diones.[1] Indian Journal of Chemistry, Section B. (Detailing the isatoic anhydride route).

-

PubChem Compound Summary. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-.[1][6][8][11][12] National Center for Biotechnology Information.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][5] (Standard reference for glycine anhydride and cyclic peptide synthesis techniques).

Sources

- 1. 1,4-Benzodiazepine-2,5-dione scaffold, 2 | C28H26Cl2IN3O4 | CID 11952783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biomedres.us [biomedres.us]

- 5. youtube.com [youtube.com]

- 6. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. 7-fluoro-3,4-dihydro-4-methyl-2H-1.4-benzodiazepine-2,5-(1H)-dione CAS NO:78755-80-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chembk.com [chembk.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pharmacodynamics and Peptidomimetic Utility of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Executive Summary & Structural Classification

The molecule 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (hereafter referred to as 7-Cl-BZD-2,5-dione ) represents a distinct chemical class within the benzodiazepine family. Unlike the "classical" 1,4-benzodiazepines (e.g., diazepam, lorazepam) which are characterized by a 5-aryl-2-one structure, the 2,5-dione derivatives possess carbonyl groups at both the 2 and 5 positions of the diazepine ring.

This structural modification shifts the molecule's utility from a purely psychotropic agent to a privileged peptidomimetic scaffold . While it retains affinity for the GABA-A receptor, its primary value in modern drug discovery lies in its ability to mimic protein secondary structures (

Mechanism of Action (MoA)

The biological activity of 7-Cl-BZD-2,5-dione operates through two distinct mechanistic pathways depending on the biological context and specific side-chain substitutions.

Pathway A: GABA-A Receptor Allosteric Modulation

Like its 2-one analogs, the 7-Cl-BZD-2,5-dione core interacts with the

-

Binding Site: The molecule binds to the allosteric benzodiazepine site located at the interface of the

and -

The Role of 7-Chloro: The chlorine atom at position 7 is pharmacophorically critical. It occupies a specific lipophilic pocket (often denoted as

) within the receptor binding cleft. This halogen interaction stabilizes the ligand-receptor complex via hydrophobic and van der Waals forces, significantly enhancing potency compared to the unsubstituted analog. -

The 2,5-Dione Effect: The presence of the 5-carbonyl group (instead of the 5-phenyl-imine found in diazepam) alters the hydrogen bond acceptor/donor profile. While this generally reduces affinity compared to classical BZDs, the 2,5-dione core still acts as a Positive Allosteric Modulator (PAM), increasing the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization.

Pathway B: Peptidomimetic Inhibition (PPIs)

In oncology and intracellular targeting, 7-Cl-BZD-2,5-dione acts as a conformational mimic.

-

-Turn Mimicry: The seven-membered diazepine ring constrains the

-

Target Example (p53-MDM2): The scaffold mimics the

-helical face of the p53 tumor suppressor protein (specifically residues Phe19, Trp23, and Leu26). By presenting hydrophobic side chains (attached to

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanistic potential of the scaffold.

Figure 1: Dual mechanism of action showing GABAergic modulation and MDM2 antagonism.

Experimental Protocols

To validate the activity of this molecule, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold

Objective: Efficient generation of 7-Cl-BZD-2,5-dione from commercially available precursors.

-

Reagents: 5-chloroisatoic anhydride (1.0 eq), Glycine ethyl ester hydrochloride (1.2 eq), Triethylamine (TEA), Glacial Acetic Acid (AcOH).

-

Step 1 (Ring Opening): Dissolve 5-chloroisatoic anhydride in DMSO. Add Glycine ethyl ester and TEA. Heat to 60°C for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of anhydride. Product is the intermediate anthranilamide.

-

-

Step 2 (Cyclization): Add Glacial AcOH to the reaction mixture and reflux at 120°C for 4 hours.

-

Purification: Cool to room temperature. Pour into ice water. The precipitate is collected by filtration and recrystallized from ethanol.

-

Validation: Confirm structure via

H-NMR (Look for methylene protons at C3 ~3.8-4.0 ppm) and MS (M+H).

Radioligand Binding Assay (GABA-A Affinity)

Objective: Determine the

-

Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g. Wash pellets 3x to remove endogenous GABA.

-

Ligand: Use

-Flumazenil (Ro 15-1788) as the specific radioligand for the BZD site. -

Incubation:

-

Tube A (Total Binding): Membrane +

-Flumazenil (1 nM). -

Tube B (Non-Specific): Membrane +

-Flumazenil + Diazepam (10 -

Tube C (Test): Membrane +

-Flumazenil + 7-Cl-BZD-2,5-dione (Concentration range

-

-

Filtration: Incubate at 4°C for 60 mins. Rapidly filter through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) differences between the 2,5-dione scaffold and classical benzodiazepines.

| Feature | Classical BZD (e.g., Diazepam) | 7-Cl-BZD-2,5-dione Scaffold | Mechanistic Implication |

| Core Structure | 1,4-benzodiazepin-2-one | 1,4-benzodiazepin-2,5-dione | Dione core is more rigid and planar. |

| C5 Substituent | Phenyl ring (Imine) | Carbonyl (Ketone) | Loss of C5-phenyl reduces GABA-A affinity but increases peptidomimetic versatility. |

| C7 Substituent | Chloro / Nitro | Chloro | Retains critical lipophilic interaction in the receptor pocket. |

| Primary Utility | Sedative / Anxiolytic | Peptidomimetic / Library Template | Used to build diverse libraries for HTS (e.g., GPCRs, Kinases). |

| GABA-A Affinity ( | High (nM range) | Moderate to Low ( | Affinity increases significantly with specific N1/C3 substitutions. |

Experimental Workflow Visualization

The following DOT diagram outlines the high-throughput screening workflow for identifying bioactive derivatives of this scaffold.

Figure 2: Workflow for synthesizing and screening 2,5-dione derivatives.

References

-

Design and Synthesis of Benzodiazepine Peptidomimetics. Source: Journal of Medicinal Chemistry.[1][2] Context: Establishes the 1,4-benzodiazepine-2,5-dione as a privileged structure for mimicking beta-turns. URL:[Link] (General Journal Link for verification of scaffold utility)

-

Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Source: National Institutes of Health (PMC). Context: Detailed structural analysis of the BZD binding pocket and the role of the 7-chloro substituent. URL:[Link]

-

Synthesis of 1,4-Benzodiazepine-2,5-diones via Isatoic Anhydride. Source: ResearchGate / Synthetic Communications. Context: Validation of the synthetic protocol using isatoic anhydride and amino acids. URL:[Link]

-

Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance. Source: International Journal of Molecular Sciences. Context: Application of the 2,5-dione scaffold in oncology (MDM2 inhibition). URL:[Link]

Sources

Technical Guide: Biological Activity of 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

The following technical guide details the biological activity, synthesis, and pharmacological significance of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione .

Executive Summary & Chemical Identity

Compound Name: 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS Number: 5177-39-9

Molecular Formula: C

The 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a "privileged scaffold" in medicinal chemistry. Unlike the classic 1,4-benzodiazepine-2-ones (e.g., diazepam) which are primarily anxiolytics acting on GABA

Consequently, its primary biological utility has shifted from CNS modulation to Protein-Protein Interaction (PPI) inhibition (notably p53-MDM2) and antimicrobial activity (anti-tubercular).

Structural Biology & Mechanism of Action

The Peptidomimetic Shift

The biological activity of this molecule is dictated by its conformation. The presence of carbonyl groups at positions 2 and 5 forces the diazepine ring into a boat-like conformation that closely mimics the spatial arrangement of amino acid side chains in protein secondary structures.

-

Classic BZDs (Diazepam): Planar/pseudo-planar; bind to the benzodiazepine binding site on GABA

. -

BZD-2,5-diones (7-Chloro analog): Non-planar; mimic the

residues of a

Primary Target: p53-MDM2 Inhibition

The most high-value application of the 7-chloro-1,4-benzodiazepine-2,5-dione scaffold is as an antagonist of the MDM2-p53 interaction .

-

Mechanism: In many cancers, MDM2 is overexpressed and binds to the transactivation domain of the tumor suppressor p53, targeting it for degradation.

-

Mode of Action: The 7-chloro-BZD-2,5-dione scaffold projects hydrophobic substituents (at N1 and C3) that mimic the key p53 residues (Phe19, Trp23, Leu26 ). By occupying the p53-binding pocket on MDM2, it restores p53 function, leading to cell cycle arrest and apoptosis in tumor cells.

Secondary Target: Antimicrobial Activity

Recent SAR studies indicate significant activity against Mycobacterium tuberculosis.

-

Mechanism: Disruption of cell wall synthesis. The 7-chloro substituent enhances lipophilicity, facilitating penetration of the mycolic acid-rich mycobacterial cell wall.

Experimental Protocols

Synthesis Protocol: Cyclization of N-Chloroanthraniloyl Amino Acids

This protocol describes the synthesis of the core scaffold from 5-chloroanthranilic acid and glycine ethyl ester.

Reagents:

-

5-Chloroanthranilic acid (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.2 eq)

-

Thionyl chloride (SOCl

) or EEDQ (Coupling agent) -

Base: Triethylamine (TEA) or Pyridine

-

Solvent: DMF or Toluene

Step-by-Step Methodology:

-

Amide Coupling: Dissolve 5-chloroanthranilic acid in dry DMF. Add EEDQ (1.1 eq) and stir for 30 min at 0°C. Add glycine ethyl ester HCl and TEA (2.5 eq). Stir at room temperature for 12 hours.

-

Checkpoint: Monitor TLC (50% EtOAc/Hexane) for the formation of the linear intermediate (N-(2-amino-5-chlorobenzoyl)glycine ethyl ester).

-

-

Cyclization: Isolate the intermediate. Dissolve in toluene and reflux for 4–6 hours. Alternatively, heat the intermediate neat at 180°C for 30 minutes (thermal cyclization).

-

Purification: Cool the reaction mixture. The product often precipitates upon cooling. Filter and recrystallize from Ethanol/Water.

-

Validation: H-NMR should show a singlet or doublet for the C3-methylene protons (~3.8-4.0 ppm) and disappearance of the ethyl ester signals.

-

Biological Assay: Fluorescence Polarization (FP) for MDM2 Binding

To validate the PPI inhibitory activity of the synthesized scaffold.

Materials:

-

Recombinant Human MDM2 protein (GST-tagged).

-

Fluorescent Probe: FAM-labeled p53 peptide (FAM-RFMDYWEGL).

-

Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

Workflow:

-

Preparation: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

-

Incubation: Mix 10 nM MDM2, 2 nM FAM-p53 peptide, and varying concentrations of the 7-chloro-BZD-2,5-dione test compound (0.1 nM to 100

M) in a 384-well black plate. -

Equilibration: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP (milli-Polarization) units vs. log[Compound]. Calculate IC

using a 4-parameter logistic fit. A decrease in mP indicates displacement of the FAM-peptide by the drug.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 7-chloro-2,5-dione core shift biological selectivity.

| Position | Substituent | Biological Effect | Mechanism |

| C-7 | Chloro (-Cl) | Essential | Increases metabolic stability and lipophilicity; critical for CNS and antimicrobial penetration. |

| N-1 | Methyl / Alkyl | MDM2 Selectivity | Mimics the Leu26 or Trp23 residue of p53; enhances hydrophobic pocket filling. |

| C-3 | Benzyl / Indole | High Potency (PPI) | Mimics Phe19 of p53. Crucial for high-affinity MDM2 binding. |

| C-3 | H (Unsubstituted) | Antimicrobial | Smaller steric profile allows better bacterial cell wall permeation. |

| C-2/C-5 | Carbonyl (Dione) | Scaffold Lock | Forces the "boat" conformation required for peptidomimicry (vs. GABAergic activity). |

Visualizations

Synthesis Pathway Diagram

The following diagram outlines the chemical synthesis described in Section 3.1.

Caption: Synthetic route from 5-chloroanthranilic acid precursors to the BZD-2,5-dione scaffold.

Mechanism of Action: MDM2 Inhibition

This diagram illustrates how the scaffold mimics p53 to block MDM2.

Caption: Competitive inhibition mechanism where the BZD-2,5-dione scaffold displaces p53 from MDM2.[7]

References

-

Marugan, J. J., et al. (2006).[4][7] "Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists." Bioorganic & Medicinal Chemistry Letters, 16(12), 3115-3120.[7] Link

-

Grasberger, B. L., et al. (2005). "Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells." Journal of Medicinal Chemistry, 48(4), 909-912. Link

-

Boiani, M., & González, M. (2005). "Imidazo[1,2-a]pyridine and 1,4-benzodiazepine derivatives as potential anti-trypanosomal agents." Mini Reviews in Medicinal Chemistry, 5(4), 409-424. Link

-

Kamal, A., et al. (2008). "Synthesis and biological evaluation of 1,4-benzodiazepine-2,5-diones as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 18(14), 4092-4097. Link

-

PubChem Compound Summary. (n.d.). "7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5177-39-9)." National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Profiling of the 7-Chloro-1,4-Benzodiazepine-2,5-Dione Scaffold

[1][2]

Executive Summary & Structural Context

The molecule 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 5177-39-9) represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike its 1,4-benzodiazepine-2-one cousins (e.g., Diazepam), the 2,5-dione possesses a second carbonyl at the C5 position, significantly altering its electronic properties, solubility, and conformational mobility.[1][2]

For the researcher, this molecule is not just a final product but a critical intermediate.[1][2][3] It is frequently synthesized via the condensation of 5-chloroisatoic anhydride with glycine (or glycine ethyl ester).[1][2][3] Consequently, spectroscopic analysis must not only confirm the structure but also rule out unreacted isatoic anhydride or open-chain glycine intermediates.[1][2][3]

Synthetic Origin & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation.[1][2][3] The primary impurities encountered are:

The following diagram outlines the synthetic pathway and the critical nodes for spectroscopic monitoring.

Figure 1: Synthetic pathway highlighting the transition from open-chain precursors to the bicyclic dione.[1][2][3] Monitoring the disappearance of the open-chain intermediate is critical.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid confirmation of the dione scaffold and assessment of solid-state purity.

The infrared spectrum of the 2,5-dione is distinct from the 2-one.[1][2] The presence of two amide carbonyls creates a diagnostic signature in the 1600–1700 cm⁻¹ region.[1][2][3]

Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |

| N-H Stretch | 3200 – 3350 | Medium/Broad | Indicates secondary amides (N1 and N4).[1][2][3] Broadening often suggests intermolecular H-bonding in the crystal lattice.[1][2][3] |

| Amide I (C2=O) | 1680 – 1710 | Strong | The lactam carbonyl at C2.[1][2][3] Often the higher frequency band due to ring strain.[1][2][3] |

| Amide I (C5=O) | 1650 – 1680 | Strong | The amide carbonyl at C5.[1][2][3] Conjugation with the aromatic ring (via N1) may lower this frequency slightly compared to C2.[1][2][3] |

| Aromatic C=C | 1580 – 1610 | Medium | Skeletal vibrations of the benzene ring.[2][3] |

| C-Cl Stretch | 700 – 800 | Medium | Aryl chloride stretch (often obscured in fingerprint region).[1][2][3] |

Application Note: If you observe a broad -OH stretch (2500–3300 cm⁻¹) and a shift in the carbonyl region, suspect the open-chain carboxylic acid impurity (hydrolysis of the lactam or uncyclized glycine derivative).[1][2][3]

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and conformational analysis.

The 1,4-benzodiazepine-2,5-dione ring is a seven-membered heterocycle that adopts a boat conformation .[1][2][3] At room temperature, the ring may undergo rapid inversion, or it may be conformationally locked depending on the solvent and temperature.[2][3]

Solvent Selection (Critical)[2][3]

-

CDCl₃: Poor solubility is common for diones.[1][2][3] Not recommended for quantitative work.[1][2][3]

-

DMSO-d₆: Recommended. Excellent solubility; however, it competes for H-bonding, which sharpens N-H signals but may slow down proton exchange.[1][2]

¹H NMR Assignment (300-500 MHz, DMSO-d₆)

The spectrum is characterized by three distinct regions: the amide protons, the aromatic protons (ABC system modified by Cl), and the methylene protons.[2][3]

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| N1-H | 10.4 – 10.6 | Singlet (Broad) | 1H | The anilinic NH.[1][2][3] Deshielded by the aromatic ring and C2 carbonyl.[1][2][3] |

| N4-H | 8.6 – 8.9 | Triplet/Broad | 1H | The aliphatic amide NH.[1][2][3] Couples with C3-H₂ (approx J = 6 Hz) if exchange is slow.[1][2][3] |

| H6 | 7.6 – 7.7 | Doublet (d) | 1H | Ortho to the C5 carbonyl.[1][2][3] Deshielded by the carbonyl anisotropy.[1][2][3] (J ≈ 2.5 Hz, meta-coupling to H8).[1][2][3] |

| H8 | 7.5 – 7.6 | dd | 1H | Meta to Cl, Para to C5.[2][3] Shows coupling to H6 (meta) and H9 (ortho).[1][2][3] |

| H9 | 7.1 – 7.2 | Doublet (d) | 1H | Ortho to N1.[1][2][3] Shielded relative to H6 due to electron donation from N1. (J ≈ 8.8 Hz).[1][2][3] |

| C3-H₂ | 3.5 – 3.8 | Doublet/Multiplet | 2H | The glycine methylene.[1][2][3] If ring inversion is rapid, this appears as a doublet (coupling to N4-H).[1][2][3] If locked, it may appear as an AB system.[1][2][3] |

Expert Insight - The "Ring Flip": In DMSO at room temperature, the C3 methylene protons often appear as a doublet (coupling to NH) or a broad singlet (if NH exchange is fast).[2][3] If you cool the sample (e.g., to -20°C), the ring inversion slows down, and the C3 protons may split into two diastereotopic signals (an AB quartet), revealing the inherent chirality of the boat conformation.[2]

¹³C NMR Highlights

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and halogen pattern verification.[1][2][3]

Ionization Mode[1][2][3]

-

ESI+ (Electrospray Ionization): Preferred.[1][2][3] Forms stable

and -

EI (Electron Impact): Useful for fragmentation analysis if the molecule is thermally stable enough.[1][2][3]

Fragmentation Pattern

The fragmentation of benzodiazepine-2,5-diones follows a specific retro-synthetic logic.

-

Molecular Ion:

(for -

Isotope Pattern: A distinct 3:1 ratio between M and M+2 confirms the presence of a single chlorine atom.[1][2][3]

-

Primary Loss: Loss of CO (28 Da) is common in cyclic diones.[1][2][3]

-

Ring Contraction: Loss of the glycine fragment (

) or cleavage of the amide bonds.[2][3]

Figure 2: Proposed fragmentation pathway for ESI-MS/MS analysis.

Experimental Protocols

Protocol A: NMR Sample Preparation (System Suitability)

Rationale: Diones are prone to aggregation.[1][2][3] Proper solvation is required to prevent line broadening.[1][2][3]

-

Mass: Weigh 10–15 mg of the dried sample.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

-

Acquisition:

-

Scans: 16 (minimum) for ¹H.

-

Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the rigid aromatic protons.

-

Protocol B: HPLC-UV Purity Check

Rationale: UV detection relies on the benzamide chromophore.[1][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2][3]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Wavelength: Monitor at 254 nm (aromatic) and 220 nm (amide).

-

Expectation: The dione is more polar than isatoic anhydride but less polar than the open-chain acid.[1][2][3]

References

-

Synthesis and Conformational Analysis: Mohammadi Ziarani, G., et al. "Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one."[1][2][3][4] ResearchGate.[1][2][3][5]

-

General Benzodiazepine-2,5-dione Scaffold Properties: PubChem Compound Summary for CID 600572, "3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione".[1][2][3]

-

Mass Spectrometry of Benzodiazepines: Smyth, W.F., et al. "Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry."[1][2] Rapid Communications in Mass Spectrometry.

-

Melanocortin Receptor Agonists (Scaffold Application): "The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Benzodiazepine-2,5-dione scaffold, 2 | C28H26Cl2IN3O4 | CID 11952783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Analogs

This guide provides a comprehensive overview of the pharmacokinetic properties of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs, a class of compounds with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) of these molecules, alongside validated methodologies for their study.

Introduction: The Significance of the 1,4-Benzodiazepine-2,5-dione Scaffold

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Recent studies have highlighted their potential as highly potent anticancer agents, acting as protein synthesis inhibitors that can induce cell cycle arrest and apoptosis.[2] Additionally, various analogs have demonstrated central nervous system (CNS) depressant and anticonvulsant activities.[3] The therapeutic promise of these compounds necessitates a thorough understanding of their pharmacokinetic profiles to guide further development and clinical application.

The 7-chloro substitution on the benzodiazepine ring is a common feature in many clinically used benzodiazepines, often conferring significant anxiolytic, anticonvulsant, and sedative properties.[4] The addition of the 2,5-dione structure creates a distinct chemical entity whose pharmacokinetic behavior is of great interest. This guide will explore the critical aspects of ADME that are essential for the preclinical and clinical evaluation of this specific class of analogs.

Core Principles of Pharmacokinetic Analysis for Benzodiazepine Analogs

The journey of a drug through the body is a complex process governed by its physicochemical properties. For the 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs, a systematic investigation of their ADME properties is paramount.

Absorption

The oral bioavailability of benzodiazepines is highly variable and influenced by factors such as lipophilicity and formulation. For novel analogs, initial assessment of oral absorption can be performed using in vitro models like the Caco-2 permeability assay, which provides an indication of intestinal absorption. In vivo studies in animal models are then essential to determine the rate and extent of absorption.

Distribution

Following absorption, the distribution of a drug to various tissues and organs is determined by its affinity for plasma proteins and its ability to cross biological membranes. The high lipophilicity of many benzodiazepines leads to rapid distribution into the brain and central nervous system.[5] For the 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs, understanding their brain penetration is crucial, especially for those being developed for CNS indications.

Metabolism: A Predictive Overview

The metabolism of benzodiazepines is a critical determinant of their duration of action and potential for drug-drug interactions. Most benzodiazepines are metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[5]

Based on the structure of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, the following metabolic pathways are likely:

-

Hydroxylation: The aromatic ring and the benzodiazepine nucleus are susceptible to hydroxylation, a common metabolic pathway for many benzodiazepines.[6]

-

N-dealkylation: If the nitrogen at position 1 or 4 is substituted, N-dealkylation can occur.

-

Reduction: The ketone groups at positions 2 and 5 may undergo reduction.

-

Conjugation: The resulting hydroxylated metabolites are then typically conjugated with glucuronic acid to facilitate excretion.[7]

The following diagram illustrates the probable metabolic pathways:

Caption: Predicted metabolic pathway for 7-chloro-1,4-benzodiazepine-2,5-dione analogs.

Excretion

The primary route of excretion for benzodiazepine metabolites is via the kidneys into the urine.[5] Some excretion may also occur through the feces. The elimination half-life of these analogs will be a key parameter to determine dosing frequency.

Methodologies for Pharmacokinetic Studies

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. The quantification of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs in biological matrices requires high sensitivity and specificity.

Analytical Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, specificity, and throughput.[8]

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Objective: To extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances.

-

Procedure:

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation with acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

-

Chromatographic Separation:

-

Objective: To separate the parent drug from its metabolites and endogenous matrix components.

-

Typical Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

-

-

Mass Spectrometric Detection:

-

Objective: To detect and quantify the analytes with high specificity.

-

Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

Transitions: Specific precursor-to-product ion transitions for the parent drug and its metabolites must be optimized.

-

The following workflow diagram illustrates the analytical process:

Caption: Workflow for the quantification of benzodiazepine analogs in biological samples.

In Vitro ADME Assays

A suite of in vitro assays should be employed early in the drug discovery process to predict the pharmacokinetic properties of new analogs.

| Assay | Purpose | Methodology |

| Metabolic Stability | To determine the rate of metabolism in liver microsomes. | Incubation of the compound with liver microsomes and NADPH, followed by LC-MS/MS analysis of the remaining parent compound over time. |

| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins. | Equilibrium dialysis or ultrafiltration followed by quantification of the free drug concentration. |

| CYP Inhibition | To assess the potential for drug-drug interactions. | Incubation of the compound with specific CYP isoforms and their respective probe substrates, followed by measurement of the inhibition of substrate metabolism. |

Future Directions and Conclusion

The 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione analogs represent a promising class of compounds with diverse therapeutic potential. A thorough understanding of their pharmacokinetic properties is essential for their successful development. The methodologies and principles outlined in this guide provide a robust framework for the preclinical and clinical evaluation of these novel molecules. Future research should focus on elucidating the specific metabolic pathways and identifying any active metabolites to fully characterize their disposition in the body.

References

-

Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(22), 15338–15353. [Link]

-

Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino Chimico Farmaceutico, 141(1), 8–14. [Link]

-

Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. [Link]

-

Gómez-Pérez, M., et al. (2023). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 28(14), 5369. [Link]

-

Pelzer, H. (1969). [Pharmacokinetics and metabolism of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepine-2-one and its hemisuccinate in human]. Arzneimittel-Forschung, 19(10), 1652–1656. [Link]

-

Joseph, B., et al. (2014). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. ACS Medicinal Chemistry Letters, 5(11), 1218–1223. [Link]

-

Samanidou, V. F., & Nazyropoulou, C. (2014). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. [Link]

-

Wang, H., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2736. [Link]

-

Ettmayer, P., et al. (2003). Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry, 5(3), 253–259. [Link]

-

American Society of Addiction Medicine. (n.d.). Pharmacokinetic Properties of Benzodiazepines. ASAM. [Link]

-

Sridhar, B., et al. (2017). Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones. Records of Natural Products, 11(4), 365-374. [Link]

-

Rashid, M., et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. [Link]

-

Wikipedia. (n.d.). Clobazam. [Link]

-

Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. [Link]

-

Huth, M. M. (2019). Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative I. The University of Akron. [Link]

-

ChemBK. (n.d.). 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione. [Link]

-

Al-Hourani, B. J., et al. (2015). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-237. [Link]

-

Tricklebank, M. D., et al. (2007). Comparison of lorazepam [7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one] occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil (8-fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][2][9]benzodiazepine-3-carboxylic acid ethyl ester) binding and [11C]flumazenil micro-positron emission tomography. The Journal of Pharmacology and Experimental Therapeutics, 320(3), 1184–1190. [Link]

-

Trebše, P., et al. (1976). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 6(11), 693–701. [Link]

-

Abelleira, E. (2023). Benzodiazepines: The Basics and Beyond. The Carlat Psychiatry Report. [Link]

-

Tanaka, S., et al. (1973). [Metabolism of 7-chloro-1,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, monopotassium hydroxide (mendon)]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 69(3), 419–428. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Benzodiazepines: The Basics and Beyond | CARLAT PUBLISHING [thecarlatreport.com]

- 6. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetics and metabolism of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepine-2-one and its hemisuccinate in human] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 9. mdpi.com [mdpi.com]

Potential therapeutic targets of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

A Technical Guide to Peptidomimetic Drug Discovery[1]

Executive Summary

While the 1,4-benzodiazepine (BZD) class is historically synonymous with GABA-A receptor modulation (anxiolytics/sedatives), the 1,4-benzodiazepine-2,5-dione subclass represents a distinct "privileged structure" in modern medicinal chemistry.[1][2] Unlike their 2-one counterparts (e.g., diazepam), the 2,5-diones function primarily as proteomimetics .

The specific scaffold 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione serves as a rigid geometric template capable of mimicking the

Part 1: Chemical Architecture & The Peptidomimetic Shift

The therapeutic divergence of the 2,5-dione from the classic 2-one lies in the heterocyclic ring's conformation.

-

Classic BZDs (2-ones): Rely on a specific imine/amidine character to bind the benzodiazepine site on the GABA-A receptor.[1]

-

BZD-2,5-diones: The additional carbonyl at position 5 forces the diazepine ring into a boat conformation that closely superimposes with the spatial arrangement of amino acid side chains on an

-helix.[1]

The "7-Chloro" Substituent: In the context of PPIs (like MDM2 inhibition), the 7-chloro group is not merely an electronic modulator; it serves as a hydrophobic anchor. It mimics the Tryptophan (Trp23) residue of the p53 peptide, burying itself deep within the hydrophobic cleft of the target protein.

Structural Comparison: GABA-A vs. MDM2 Targeting[1]

| Feature | Classic Anxiolytic (e.g., Diazepam) | Target Scaffold (7-Cl-BZD-2,5-dione) |

| Core Structure | 1,4-benzodiazepine-2-one | 1,4-benzodiazepine-2,5-dione |

| C5 Substituent | Phenyl ring (planar) | Carbonyl (H-bond acceptor) |

| Primary Target | GABA-A ( | MDM2 (p53 binding pocket) |

| Mechanism | Allosteric Agonism | Steric Inhibition (PPI Antagonist) |

| Key Residue Mimicry | N/A | Trp23, Leu26, Phe19 (p53 helix) |

Part 2: Primary Therapeutic Target – The p53-MDM2 Axis[1]

The most validated application of the 7-chloro-2,5-dione scaffold is the restoration of p53 tumor suppressor activity in cancers where p53 is wild-type but suppressed by MDM2 overexpression.[1]

Mechanism of Action

The p53 protein regulates cell cycle arrest and apoptosis.[3] MDM2 is an E3 ubiquitin ligase that binds the N-terminal transactivation domain of p53, targeting it for degradation.

-

The Problem: MDM2 overexpression silences p53.

-

The Solution: The 7-chloro-2,5-dione scaffold acts as a "stapled peptide" mimic.[1] The rigid diazepine ring positions hydrophobic groups (at N1, C3, and the C7-chloro) to fill the three hydrophobic pockets on MDM2 usually occupied by p53 residues Phe19, Trp23, and Leu26 .

DOT Diagram: Mechanism of MDM2 Inhibition

Caption: The 7-chloro-2,5-dione scaffold competitively binds the p53-pocket on MDM2, preventing ubiquitination and restoring apoptotic pathways.[1]

Part 3: Secondary Targets & Emerging Indications

1. Melanocortin Receptors (Metabolic Disorders)

Recent SAR (Structure-Activity Relationship) studies indicate that N-alkylated derivatives of the 7-chloro-2,5-dione scaffold act as agonists for Melanocortin-4 Receptors (MC4R).[1]

-

Therapeutic Goal: Treatment of obesity and sexual dysfunction.

-

Mechanism: The scaffold mimics the

-turn of the endogenous ligand

2. The GABA-A "Anti-Target"

In drug development, what a molecule does not hit is as important as what it does.

-

Safety Profile: Unlike diazepam, the 2,5-dione scaffold generally exhibits low affinity for the central benzodiazepine binding site. This is a critical safety feature for oncology drugs, ensuring that therapeutic doses for MDM2 inhibition do not cause sedation or amnesia.

Part 4: Experimental Protocols

Protocol A: Synthesis of the 7-Chloro-2,5-dione Scaffold

Rationale: This protocol utilizes 5-chloroisatoic anhydride, a cost-effective starting material that installs the critical 7-chloro substituent early in the synthesis.[1]

Reagents:

-

5-Chloroisatoic anhydride[1]

-

Glycine ethyl ester hydrochloride (or substituted amino acid ester for C3 diversity)

-

Triethylamine (TEA)

-

Glacial Acetic Acid (AcOH)

-

Solvent: DMSO or DMF

Step-by-Step Workflow:

-

Ring Opening: Dissolve 5-chloroisatoic anhydride (1.0 eq) and Glycine ethyl ester HCl (1.1 eq) in DMSO. Add TEA (1.2 eq).

-

Reaction: Stir at 60°C for 2-4 hours. Evolution of CO2 gas indicates the formation of the intermediate anthranilamide.

-

Cyclization: Add Glacial AcOH (excess) to the reaction mixture and heat to 120°C for 4-6 hours. This promotes the intramolecular condensation to form the 7-membered diazepine ring.[1]

-

Isolation: Cool to room temperature. Pour into crushed ice/water. The 7-chloro-2,5-dione usually precipitates as a solid.[1]

-

Purification: Filter and recrystallize from Ethanol/Water.

Protocol B: Fluorescence Polarization (FP) Assay for MDM2 Binding

Rationale: FP is the industry standard for measuring the displacement of a fluorescent tracer (p53 peptide) by a small molecule inhibitor.

Materials:

-

Recombinant Human MDM2 protein (GST-tagged).[1]

-

Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).[1]

-

Assay Buffer: PBS, 0.01% Tween-20, 1mM DTT.

Procedure:

-

Master Mix: Dilute MDM2 protein to a concentration of 10 nM in Assay Buffer.

-

Probe Addition: Add 5-FAM-p53 peptide (final concentration 2 nM).[1]

-

Compound Dosing: Add the 7-chloro-2,5-dione derivative (dissolved in DMSO) in a serial dilution (e.g., 100

M to 1 nM) to 384-well black plates. -

Incubation: Incubate for 30 minutes at Room Temperature in the dark to reach equilibrium.

-

Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm).

-

Analysis: Plot mP (milli-Polarization) units vs. Log[Compound]. A decrease in mP indicates the small molecule has displaced the large p53 peptide (faster tumbling). Calculate IC50.

Part 5: Synthesis Workflow Visualization

Caption: Two-step synthesis converting isatoic anhydride to the BZD-2,5-dione scaffold via thermal cyclization.

References

-

Grasberger, B. L., et al. (2005).[4][5] "Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells." Journal of Medicinal Chemistry.

-

Parks, D. J., et al. (2005).[5] "1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR." Bioorganic & Medicinal Chemistry Letters.

-

Boeglin, D., et al. (2007). "1,4-Benzodiazepine-2,5-diones as privileged scaffolds for the design of melanocortin receptor agonists." Chemical Biology & Drug Design.

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan."[1] Current Medicinal Chemistry.

Sources

- 1. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

This guide outlines the structural elucidation of 7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 5177-39-9).[1] It is designed for researchers requiring a rigorous, evidence-based approach to synthesis, characterization, and validation.[1]

Technical Whitepaper | Version 1.0

Strategic Overview & Significance

The 1,4-benzodiazepine-2,5-dione scaffold represents a "privileged structure" in medicinal chemistry, distinct from the classical 1,4-benzodiazepine-2-ones (e.g., diazepam).[1] While the latter relies on an imine functionality at the 4,5-position, the 2,5-dione features a dual-lactam architecture.[1] This structural rigidity imparts unique binding affinities for biological targets, including potential antitumor activity and specific interactions with the benzodiazepine binding site of GABA-A receptors.[1]

This guide focuses on the 7-chloro derivative, a critical intermediate.[1] The chlorine atom at position 7 serves as a metabolic handle and an electronic modulator, enhancing lipophilicity and receptor affinity compared to the unsubstituted congener.[1]

Nomenclature Clarification

-

IUPAC: 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.[1][2][3]

-

Context: The term "2,3,4,5-tetrahydro" explicitly denotes the saturation of the diazepine ring nitrogens (NH) and carbon (CH2), distinguishing it from imine-containing analogs.[1]

Synthetic Pathway & Mechanistic Logic

To elucidate the structure, one must first understand its assembly.[1] The most robust route utilizes 5-chloroisatoic anhydride and glycine .[1] This pathway is preferred over the chloroacetyl chloride method due to higher atom economy and the avoidance of unstable intermediates.[1]

Reaction Protocol

-

Reagents: 5-Chloroisatoic anhydride (1.0 eq), Glycine (1.2 eq), Triethylamine (TEA) or glacial acetic acid (catalyst), High-boiling solvent (DMSO or DMF).

-

Conditions: Reflux (approx. 120–140°C) for 4–6 hours.

-

Mechanism:

Visualization: Synthesis Workflow

The following diagram illustrates the critical process flow and decision points.

[1][4]

Multi-Modal Spectroscopic Elucidation

Structural confirmation relies on a triad of data: Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and Nuclear Magnetic Resonance (connectivity).[1]

A. Mass Spectrometry (MS)[1][5]

-

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[1]

-

Expected Molecular Ion:

(3:1 ratio due to -

Fragmentation Pattern:

B. Infrared Spectroscopy (FT-IR)

The dione structure is validated by two distinct carbonyl environments.[1]

| Functional Group | Wavenumber (cm⁻¹) | Structural Assignment |

| NH Stretch | 3200 – 3350 | Broad band; indicates secondary amides (N1-H, N4-H).[1] |

| C=O (Amide I) | 1680 – 1710 | C2-carbonyl (Lactam).[1] |

| C=O (Amide II) | 1640 – 1660 | C5-carbonyl (Aryl-conjugated amide).[1] |

| C=C (Aromatic) | 1580 – 1600 | Benzene ring skeletal vibrations.[1] |

C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for establishing regiochemistry.[1]

1H NMR (300/400 MHz, DMSO-d6)

-

Solvent Choice: DMSO-d6 is required due to the low solubility of the dione in CDCl₃ and to visualize exchangeable NH protons.[1]

| Position | Shift ( | Multiplicity | Integration | Interpretation (Causality) |

| N1-H | 10.4 – 10.6 | Singlet (br) | 1H | Amide proton adjacent to aryl ring; deshielded by anisotropy.[1] |

| N4-H | 8.6 – 8.8 | Triplet/Broad | 1H | Amide proton.[1] Triplet nature arises if coupling to C3-CH2 is resolved.[1] |

| C6-H | 7.6 – 7.7 | Doublet ( | 1H | Meta coupling to H8.[1] Deshielded by C5=O. |

| C8-H | 7.5 – 7.6 | dd ( | 1H | Ortho to H9, Meta to H6.[1] |

| C9-H | 7.1 – 7.2 | Doublet ( | 1H | Ortho to H8.[1] Shielded relative to H6 due to N1 electron donation.[1] |

| C3-H₂ | 3.6 – 3.9 | Doublet/Singlet | 2H | Methylene group.[1] Appears as a doublet if coupling to N4-H is visible; otherwise a broad singlet.[1] |

13C NMR (75/100 MHz, DMSO-d6)

Key diagnostic peaks are the two non-equivalent carbonyls.[1]

-

C5 (Aryl Carbonyl): ~168 ppm.[1]

-

C2 (Alkyl Carbonyl): ~171 ppm.[1]

-

C3 (Methylene): ~45–50 ppm.[1]

-

Aromatic Carbons: Six signals in the 120–140 ppm range.[1]

Visualization: Structural Logic Flow

The following diagram maps the logical deduction process from raw spectral data to the final assigned structure.

Crystallographic Confirmation (X-Ray)

While NMR provides connectivity, X-ray diffraction (XRD) confirms the 3D conformation.[1]

-

Conformation: The 1,4-benzodiazepine-2,5-dione ring typically adopts a boat conformation .[1]

-

Packing: The crystal lattice is stabilized by intermolecular hydrogen bonds between the N1-H/N4-H donors and the C2=O/C5=O acceptors, forming centrosymmetric dimers or infinite chains.[1]

-

Space Group: Commonly P2₁/c (monoclinic) for this class of small molecules.[1]

Analytical Protocol (Quality Control)

To ensure the integrity of the synthesized material for biological testing, use the following HPLC method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).[1]

-

Retention Time: The dione is moderately polar; expect elution earlier than the corresponding benzodiazepine-2-one due to the extra carbonyl oxygen.[1]

References

-

Synthesis of 1,4-Benzodiazepine-2,5-diones

-

General Reactivity of Isatoic Anhydrides

-

Spectral Data Verification (PubChem)

-

Crystallographic Data (Related Structures)

Sources

- 1. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | 5177-39-9 [chemicalbook.com]

- 4. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-benzodiazepine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

A Technical Guide to the Anticancer Potential of 1,4-Benzodiazepine-2,5-dione Derivatives

Foreword: The Rise of a Privileged Scaffold in Oncology

For decades, the 1,4-benzodiazepine core has been a cornerstone of medicinal chemistry, primarily recognized for its profound effects on the central nervous system (CNS).[1] Its true power, however, lies in its status as a "privileged scaffold"—a molecular framework that can be functionalized to interact with a wide array of biological targets beyond the GABA-A receptor.[2][3] This guide delves into a specific, compelling class of these compounds: the 1,4-benzodiazepine-2,5-diones (BZDs). We will explore the accumulating evidence that positions these derivatives not as mere CNS agents, but as a formidable new frontier in the development of targeted anticancer therapeutics. This document is designed for researchers and drug developers, providing a technical synthesis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and preclinical validation of these promising molecules.

The Strategic Advantage of the 1,4-Benzodiazepine-2,5-dione Core

The 1,4-benzodiazepine-2,5-dione structure offers a rigid, yet highly adaptable, three-dimensional framework. This conformational rigidity allows for the precise spatial orientation of various substituents, making it an ideal template for mimicking peptide secondary structures, such as the α-helix.[2] This mimicry is a critical feature, as it enables these small molecules to disrupt protein-protein interactions (PPIs) that are fundamental to cancer cell survival and proliferation—interactions often considered "undruggable" by conventional small molecules.

Synthetic Accessibility: Building the Arsenal

A key advantage of the BZD scaffold is its synthetic tractability. Diverse libraries can be generated through robust and efficient chemical methodologies, allowing for extensive exploration of the chemical space to optimize potency and selectivity. One notable method is the Ugi four-component condensation, which facilitates a remarkable two-step synthesis of a wide range of 1,4-benzodiazepine-2,5-diones.[3] Other strategies, such as palladium-catalyzed cyclization, further expand the toolkit for creating structurally diverse derivatives.[1]

Caption: Generalized synthetic workflow for the 1,4-benzodiazepine-2,5-dione core.

Unraveling the Mechanisms of Anticancer Activity

The anticancer efficacy of 1,4-benzodiazepine-2,5-dione derivatives is not monolithic; rather, it stems from their ability to engage multiple, distinct oncogenic pathways. This polypharmacology is a significant asset in combating the heterogeneity and adaptability of cancer.

Potent Inhibition of Global Protein Synthesis

One of the most striking mechanisms identified is the inhibition of protein synthesis. In a comprehensive screening of a small-molecule library, a BZD hit compound (11a) demonstrated potent growth inhibitory effects across 60 human cancer cell lines, with an average GI50 of 0.24 μM.[4][5] Subsequent SAR studies led to the development of compound 52b , a highly potent derivative that induces cell cycle arrest and apoptosis in lung cancer cells.[4][6]

The causal link to its anticancer effect was established through polysome profile analysis, which revealed that compound 52b actively inhibits protein synthesis within cancer cells.[4][5] This mechanism is particularly devastating for cancer cells, which have an elevated demand for protein production to sustain their rapid growth and proliferation. Importantly, this compound demonstrated significant tumor growth prevention in a non-small-cell lung cancer (NCI-H522) xenograft mouse model without observable toxicity, highlighting its therapeutic potential.[4][5][7]

Caption: Experimental workflow for confirming protein synthesis inhibition via polysome profiling.

Restoring Tumor Suppression: Antagonism of the HDM2-p53 Interaction

The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase HDM2 (or MDM2 in mice), which targets p53 for proteasomal degradation. The 1,4-benzodiazepine-2,5-dione scaffold has been identified as an excellent template for disrupting this critical PPI.[8]

Libraries of these compounds have been successfully screened to identify potent antagonists that bind to the p53-binding pocket of HDM2.[9] By occupying this pocket, the BZD derivatives prevent HDM2 from binding to p53.[9][10] This frees p53 from negative regulation, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.[8] This mechanism effectively reawakens the cell's own tumor suppression machinery.

Caption: Mechanism of action for BZD derivatives as HDM2-p53 interaction antagonists.

Other Implicated Mechanisms

While protein synthesis inhibition and HDM2 antagonism are well-documented, preliminary evidence suggests BZDs may also engage other anticancer pathways:

-

Tubulin Polymerization Inhibition: Certain 1,4-benzodiazepine derivatives have been shown to exert potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism shared with highly successful chemotherapeutics like taxanes and vinca alkaloids.[11]

-

Apoptosis Induction: Regardless of the primary upstream target, a common downstream effect of BZD treatment is the induction of apoptosis.[12] This is often characterized by the upregulation of pro-apoptotic proteins like BAX and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

Structure-Activity Relationship (SAR) and Lead Optimization

The efficacy of BZD derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for rational drug design.

Table 1: Summary of Key Structure-Activity Relationships

| Position on Scaffold | Substituent Type | Impact on Anticancer Activity | Rationale / Example |

|---|---|---|---|

| N1 | Small alkyl groups (e.g., Methyl) | Generally favorable | May enhance cell permeability or receptor fit. |

| C3 | Varies based on target | Critical for target engagement | For HDM2, specific hydrophobic groups are needed to mimic p53 residues. For protein synthesis inhibitors, SAR is complex.[6] |

| C7 | Electron-withdrawing groups (e.g., Cl, NO2) | Often increases potency | Enhances the electrophilic character or binding affinity of the molecule.[13][14] |

| C5-Aryl Ring | Halogen substitutions (ortho position) | Can increase activity | Modifies electronic properties and can induce favorable conformations for binding.[11][13] |

This table synthesizes general trends observed in the literature. Optimal substitutions are highly target-specific.

Preclinical Data Synopsis

The translation of mechanistic understanding into tangible therapeutic potential requires rigorous preclinical validation. BZD derivatives have shown promising results in both in vitro and in vivo settings.

Table 2: Selected In Vitro Anticancer Activity of BZD Derivatives

| Compound | Cancer Cell Line | Assay Type | Potency (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|---|

| 11a | 60-cell line panel (average) | Growth Inhibition | 0.24 µM | [4][5][6] |

| 52b | NCI-H522 (Lung) | Growth Inhibition | Highly Potent (sub-µM) | [4][5] |

| 3b (1,5-BZD) | HepG2 (Liver) | Proliferation | 6-9 µM | [11] |

| HDM2 Antagonists | Various | FP Binding Assay | Sub-micromolar |[9] |

Note: Compound 3b is a 1,5-benzodiazepine derivative, included for comparative context of the broader benzodiazepine class.

In in vivo studies, compound 52b was shown to significantly prevent tumor growth in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, providing strong proof-of-concept for its efficacy in a complex biological system.[4][5]

Key Experimental Protocols: A Self-Validating System

To ensure reproducibility and robustness in the evaluation of BZD derivatives, standardized and well-controlled experimental protocols are essential.

Protocol: Cell Viability Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of BZD derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the BZD derivative in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: HDM2-p53 Binding Assessment (Fluorescence Polarization Assay)

Objective: To quantify the ability of BZD derivatives to disrupt the HDM2-p53 interaction.

-

Reagents:

-

Recombinant human HDM2 protein.

-

A fluorescently labeled peptide corresponding to the p53 N-terminal transactivation domain (e.g., TAMRA-p53).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

-

Assay Setup: In a black, low-volume 384-well plate, add:

-

HDM2 protein to a final concentration that gives a robust signal window.

-

Fluorescent p53 peptide at a concentration near its Kd for HDM2.

-

Serial dilutions of the BZD test compound.

-

-

Controls:

-

Low Polarization (Free Peptide): Wells containing only the fluorescent peptide and buffer.

-

High Polarization (Bound Peptide): Wells containing the fluorescent peptide and HDM2 protein (vehicle control).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Data Acquisition: Measure fluorescence polarization (in mP units) using a plate reader equipped with appropriate filters for the fluorophore.

-

Analysis: The displacement of the fluorescent peptide by the BZD compound will result in a decrease in polarization. Plot the mP values against the log of the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

The 1,4-benzodiazepine-2,5-dione scaffold represents a validated and highly promising platform for the development of novel anticancer agents. Its ability to be tailored to disrupt challenging targets like protein-protein interactions and fundamental cellular processes like protein synthesis provides multiple avenues for therapeutic intervention. The potent in vitro and in vivo activity of lead compounds, such as the protein synthesis inhibitor 52b and various sub-micromolar HDM2 antagonists, underscores the significant clinical potential of this chemical class.

Future research should focus on enhancing the drug-like properties of these leads, including solubility, metabolic stability, and oral bioavailability. Furthermore, exploring their efficacy in combination with existing chemotherapies or immunotherapies could unlock synergistic effects and overcome resistance mechanisms. The continued, rational exploration of the BZD chemical space is poised to deliver a new generation of targeted oncology drugs.

References

-

Al-dujaili, A. H., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]

-

Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Semantic Scholar. [Link]

-

Wu, Q., et al. (2017). Benzodiazepine drug use and cancer risk: a dose–response meta analysis of prospective cohort studies. Oncotarget. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

-

Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.). ResearchGate. [Link]

-

The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. (n.d.). ResearchGate. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. [Link]

-

Zhang, T., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

Joseph, B., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. PubMed. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). MDPI. [Link]

-

Parks, D. J., et al. (2005). 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. PubMed. [Link]

-

Marugan, J. J., et al. (2006). Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists. PubMed. [Link]

-

Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. (2014). ScienceDirect. [Link]

-

Leonard, K., et al. (2006). Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity. PubMed. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

-

Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (n.d.). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]